7-bromo-5-methoxyisoquinoline
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Overview
Description
7-Bromo-5-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 5th position on the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
The synthesis of 7-bromo-5-methoxyisoquinoline typically involves several steps. One common method starts with 3,5-dibromoaniline as the raw material. The Skraup condensation reaction is often employed, which involves the reaction of aniline derivatives with glycerol in the presence of an acid catalyst, such as sulfuric acid, and an oxidizing agent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .
Chemical Reactions Analysis
7-Bromo-5-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-5-methoxyisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-bromo-5-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
7-Bromo-5-methoxyisoquinoline can be compared with other isoquinoline derivatives, such as:
5-Methoxyisoquinoline: Lacks the bromine atom at the 7th position, which may result in different reactivity and biological activity.
7-Bromoisoquinoline: Lacks the methoxy group at the 5th position, which may affect its chemical properties and applications.
Fluorinated Isoquinolines: These compounds have fluorine atoms instead of bromine, which can significantly alter their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
2708291-98-7 |
---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.1 |
Purity |
0 |
Origin of Product |
United States |
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